molecular formula C26H30O15 B14644153 1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one CAS No. 54244-36-9

1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one

Cat. No.: B14644153
CAS No.: 54244-36-9
M. Wt: 582.5 g/mol
InChI Key: GDMMTHYWZIXWDS-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and methoxy groups, contributing to its bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one typically involves multiple steps, including the formation of the xanthone core and subsequent glycosylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the xanthone core. This is followed by chemical modification to introduce the glycosyl groups. The use of biocatalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

Scientific Research Applications

1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one involves its interaction with various molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological applications compared to other similar compounds .

Properties

CAS No.

54244-36-9

Molecular Formula

C26H30O15

Molecular Weight

582.5 g/mol

IUPAC Name

1,8-dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C26H30O15/c1-8-17(28)21(32)23(34)25(38-8)37-7-14-19(30)22(33)24(35)26(41-14)40-12-4-3-11-16(18(12)29)20(31)15-10(27)5-9(36-2)6-13(15)39-11/h3-6,8,14,17,19,21-30,32-35H,7H2,1-2H3

InChI Key

GDMMTHYWZIXWDS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)OC)O)O)O)O)O)O)O

Origin of Product

United States

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